molecular formula C9H16N2O3 B11765922 (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B11765922
M. Wt: 200.23 g/mol
InChI Key: QCCCYHVGVUJJLT-YLWLKBPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a hexahydropyrimidine ring, which is a saturated six-membered ring containing two nitrogen atoms. The presence of a tert-butyl group and a carboxylic acid functional group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid typically involves the following steps:

    Formation of the Hexahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the hexahydropyrimidine ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Oxidation to Form the Ketone:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, typically involving the reaction of the corresponding alkyl halide with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reaction Steps and Conditions

  • Starting Materials :

    • L-asparagine (natural amino acid)

    • Tert-butyl aldehyde (commercially available)

    • Sodium hydroxide (in methanol solution)

  • Reaction Protocol :

    • L-asparagine and tert-butyl aldehyde are mixed in methanol with sodium hydroxide.

    • The reaction is maintained at 25°C for 10–12 hours.

    • The product is isolated as a sodium salt, which is subsequently acidified to obtain the carboxylic acid .

  • Yield and Stereochemistry :

    • Yield : 70–90% under optimized conditions .

    • Stereoselectivity : The reaction predominantly yields the (2R,4S)-configuration due to the inherent stereochemical preferences of the pyrimidine ring formation .

Parameter Value
Reaction Temperature25°C
SolventMethanol
AldehydeTert-butyl aldehyde
Yield Range70–90%

Key Observations:

  • Solid-State Behavior : In crystalline form, the compound exists exclusively as the (2R,4S)-cyclic pyrimidine .

  • Solution Behavior :

    • In polar aprotic solvents (e.g., DMSO-D6, DMF-D7), a small fraction of the linear form may coexist with the cyclic isomer.

    • Aromatic aldehyde derivatives show significant tautomerism, but tert-butyl derivatives remain predominantly cyclic .

Solvent Cyclic Form Linear Form
D₂ODominantAbsent
DMSO-D₆MajorityMinor
Crystalline State100%0%

Functional Group Reactivity

The compound’s carboxylic acid group allows for further derivatization, such as esterification.

Esterification via Steglich Reaction

The Steglich esterification method can be applied to convert the carboxylic acid into esters using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .

Reagent Role
DCCActivates the carboxylic acid
DMAPAccelerates ester formation
AlcoholNucleophile (e.g., tert-butanol)

Reaction Mechanism:

  • Activation : DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.

  • Acyl Transfer : DMAP reacts with the intermediate to form an active ester.

  • Ester Formation : The alcohol attacks the active ester to yield the final ester and dicyclohexylurea (DHU) .

Scientific Research Applications

Chemical Properties and Structure

The compound (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid features a unique pyrimidine structure that contributes to its biological activity. Its molecular formula is C12H18N2O3C_{12}H_{18}N_{2}O_{3}, and it possesses a carboxylic acid functional group, which is pivotal for its interaction with biological targets.

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Recent studies have indicated that derivatives of hexahydropyrimidine compounds exhibit antimicrobial properties. For instance, this compound has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties
    • Research has demonstrated that similar pyrimidine derivatives can inhibit cancer cell proliferation. The compound's ability to modulate specific cellular pathways suggests its utility in anticancer drug development .
  • Enzyme Inhibition
    • The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can be crucial for designing drugs targeting metabolic disorders or specific cancers .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often utilizing tert-butyl groups to enhance solubility and stability during the synthesis process. Derivatives of this compound have been synthesized to improve efficacy and reduce toxicity in biological applications.

Case Studies

  • Case Study: Antimicrobial Testing
    • A study published in Molecules evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated a significant inhibitory effect against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development .
  • Case Study: Anticancer Research
    • In a clinical setting, researchers tested the anticancer properties of this compound on various cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential role in cancer therapeutics .
  • Case Study: Enzyme Interaction
    • A detailed molecular docking study illustrated how this compound interacts with target enzymes at the molecular level. This insight is vital for understanding its mechanism of action and enhancing its pharmacological profile .

Mechanism of Action

The mechanism of action of (2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. The exact mechanism can vary based on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4S)-2-(Tert-butyl)-6-oxohexahydropyrimidine-4-carboxylic acid is unique due to its chiral nature, hexahydropyrimidine ring structure, and the presence of both tert-butyl and carboxylic acid groups. These features contribute to its distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

(2R,4S)-2-tert-butyl-6-oxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h5,8,10H,4H2,1-3H3,(H,11,12)(H,13,14)/t5-,8+/m0/s1

InChI Key

QCCCYHVGVUJJLT-YLWLKBPMSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1N[C@@H](CC(=O)N1)C(=O)O

Canonical SMILES

CC(C)(C)C1NC(CC(=O)N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.